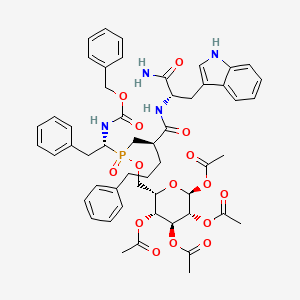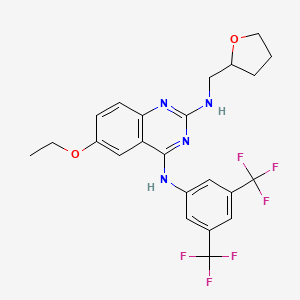![molecular formula C19H25NO B12374584 (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine is a chiral amine compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group and a phenylpropan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine typically involves multiple steps, including the formation of key intermediates. One common method involves the use of methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate as a starting material. This intermediate undergoes a transesterification reaction in an anhydrous medium in the presence of an enzyme that selectively affects the dextrorotatory enantiomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired products. For example, the reduction of the compound might be carried out in an anhydrous solvent under a nitrogen atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biological pathways, including those related to neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl group but differs in its overall structure and pharmacological profile.
Methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: An intermediate used in the synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both methoxyphenyl and phenylpropan-2-amine groups
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1 |
InChI Key |
LKTLDVZCNLGHOG-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

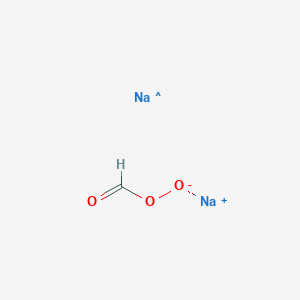
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)

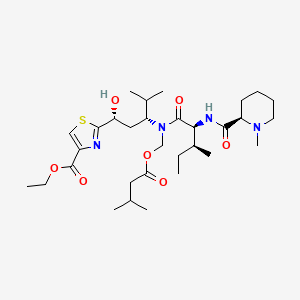

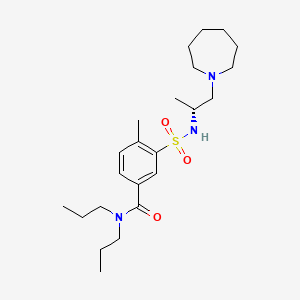
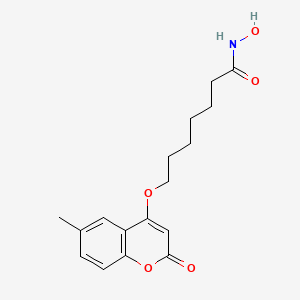
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
